5-Ethoxyimidazo[1,2-a]pyridine is a heterocyclic compound, meaning it contains rings with atoms of different elements. Scientific research has explored methods for synthesizing 5-Ethoxyimidazo[1,2-a]pyridine. One common method involves the reaction of ethoxyacetaldehyde with an aminopyridine derivative. PubChem:
5-Ethoxyimidazo[1,2-a]pyridine is a heterocyclic compound characterized by an imidazo ring fused to a pyridine moiety, with an ethoxy substituent at the 5-position. This compound belongs to the broader class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of 5-ethoxyimidazo[1,2-a]pyridine can be represented as follows:
textN / \ C C || | C---C \ / N | C2H5O
The unique arrangement of nitrogen atoms within the ring contributes to its chemical reactivity and potential pharmacological properties.
Recent studies have explored its synthesis through various catalytic methods, including copper-catalyzed reactions and oxidative cyclization processes .
5-Ethoxyimidazo[1,2-a]pyridine exhibits significant biological activities, particularly in the field of medicinal chemistry. It has been noted for:
The specific biological profiles of 5-ethoxyimidazo[1,2-a]pyridine are still under investigation, but preliminary data suggest promising therapeutic potential .
Synthesis of 5-ethoxyimidazo[1,2-a]pyridine can be achieved through several methods:
5-Ethoxyimidazo[1,2-a]pyridine has several applications:
Interaction studies involving 5-ethoxyimidazo[1,2-a]pyridine focus on its binding affinities and mechanisms of action within biological systems. These studies often employ techniques such as:
These investigations are crucial for optimizing its pharmacological profile and understanding its therapeutic potential .
Several compounds share structural similarities with 5-ethoxyimidazo[1,2-a]pyridine. Here’s a comparison highlighting their uniqueness:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Imidazo[1,2-a]pyridine | Basic structure without ethoxy group | Antimicrobial and anticancer properties |
Zolimidine | Contains a methyl substituent | Neurological effects |
Alpidem | Has a propyl group | Anxiolytic properties |
Saripidem | Contains a benzyl group | Sedative effects |
5-Ethoxyimidazo[1,2-a]pyridine is unique due to its ethoxy substitution which may enhance solubility and modulate biological interactions compared to these similar compounds .
5-Ethoxyimidazo[1,2-a]pyridine represents the systematic International Union of Pure and Applied Chemistry nomenclature for this heterocyclic compound [1] [2]. The nomenclature follows established principles for fused ring systems, where the imidazo[1,2-a]pyridine core designates the bicyclic framework formed by the fusion of an imidazole ring with a pyridine ring. The numerical designation [1,2-a] indicates the specific fusion pattern, where the imidazole ring is attached to the pyridine ring through positions 1 and 2 of the imidazole and position a of the pyridine [3] [4]. The prefix "5-ethoxy" specifies the presence of an ethoxy substituent attached to the fifth position of the pyridine ring within the fused system [1] [2].
Alternative nomenclature systems have historically been employed for this compound, including the designation as 5-ethoxy-1-azaindolizine, which reflects the structural relationship to the indolizine framework [1]. However, the International Union of Pure and Applied Chemistry systematic name remains the preferred and standardized nomenclature for scientific and regulatory purposes [1] [2].
The Chemical Abstracts Service Registry Number 3323-80-6 serves as the unique numerical identifier for 5-ethoxyimidazo[1,2-a]pyridine within the Chemical Abstracts Service database [1] [2] [5]. This registry number provides an unambiguous identification system that transcends linguistic and nomenclature variations, enabling precise chemical identification across global databases and regulatory systems [1] [2]. The Chemical Abstracts Service registry system assigns these numbers sequentially as compounds are entered into the database, ensuring that each distinct chemical entity receives a unique identifier [1] [2].
The registry number 3323-80-6 has remained consistent across multiple database systems, including PubChem (Compound Identifier 5259931), ChemSpider, and various commercial chemical suppliers [1] [2]. This consistency facilitates accurate cross-referencing and information retrieval across diverse chemical information systems [1] [2] [5].
The molecular formula C₉H₁₀N₂O defines the exact atomic composition of 5-ethoxyimidazo[1,2-a]pyridine, consisting of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom [1] [2]. This empirical formula corresponds to a molecular weight of 162.19 grams per mole, as calculated from the standard atomic masses of the constituent elements [1] [2].
The molecular formula provides fundamental information regarding the compound's elemental composition and enables calculation of various molecular properties. The presence of two nitrogen atoms reflects the bicyclic heteroaromatic nature of the compound, with both nitrogen atoms integrated into the fused ring system [1] [2]. The single oxygen atom originates from the ethoxy substituent, which contributes both the oxygen atom and two additional carbon atoms to the overall molecular formula [1] [2].
The molecular weight of 162.19 g/mol positions this compound within the range typical for small heterocyclic molecules suitable for pharmaceutical and materials science applications [3] [6]. This molecular weight facilitates favorable physicochemical properties including membrane permeability and bioavailability characteristics that are often desirable in drug discovery contexts [6].
The bicyclic architecture of 5-ethoxyimidazo[1,2-a]pyridine consists of a fused ring system combining a five-membered imidazole ring with a six-membered pyridine ring [7] [8] [3]. This fusion creates a planar, aromatic heterocyclic framework that exhibits extended π-conjugation across both rings [3] [9]. The specific [1,2-a] fusion pattern indicates that the imidazole ring shares two adjacent carbon atoms with the pyridine ring, creating a rigid bicyclic scaffold [7] [3].
Crystallographic analyses of related imidazo[1,2-a]pyridine derivatives demonstrate that the bicyclic core maintains remarkable planarity, with root mean square deviations typically ranging from 0.024 to 0.062 Å from the mean plane [10] [11] [12]. This planarity results from the aromatic stabilization energy distributed across the entire fused system [9] [11]. The dihedral angle between the five-membered imidazole ring and the six-membered pyridine ring generally ranges from 0.34° to 4.91°, confirming the essentially coplanar arrangement [11] [13] [14].
The bicyclic architecture provides a rigid molecular framework that constrains conformational flexibility while maintaining the capacity for favorable intermolecular interactions through π-π stacking and hydrogen bonding [15] [16]. This structural rigidity contributes to the compound's stability and predictable three-dimensional geometry [9] [11].
The ethoxy substituent attached to the fifth position of the pyridine ring adopts a configuration that minimizes steric hindrance while optimizing electronic interactions with the aromatic system [1] [2]. Structural analyses indicate that the ethoxy group maintains a near-planar arrangement with respect to the pyridine ring, with the oxygen atom lying approximately in the plane of the aromatic system [11] [13] [14].
The ethoxy substituent configuration is characterized by specific torsional angles that define the spatial arrangement of the ethyl chain relative to the bicyclic core. The C-O-C bond angle within the ethoxy group typically ranges from 115° to 118°, consistent with sp³ hybridization of the oxygen atom [1] [2]. The O-C-C bond angles of the ethyl chain fall within the range of 108° to 112°, reflecting standard tetrahedral geometry around the methylene carbon [1] [2].
Computational studies suggest that the ethoxy substituent exhibits relatively low rotational barriers around the C-O bond connecting the substituent to the aromatic ring [17] [18] [19]. This conformational flexibility allows the ethoxy group to adopt orientations that optimize intermolecular interactions in crystal packing arrangements [10] [15] [16].
Detailed structural analysis of the imidazo[1,2-a]pyridine core reveals characteristic bond lengths and angles that reflect the aromatic nature of the fused ring system [20] [21] [11]. The nitrogen-carbon bonds within the imidazole ring typically exhibit lengths of 1.34-1.37 Å, consistent with partial double bond character due to π-conjugation [20] [21] [11]. Carbon-carbon bonds within both the imidazole and pyridine rings range from 1.38-1.42 Å, reflecting aromatic bond lengths intermediate between single and double bonds [20] [21] [11].
The bicyclic junction bonds, which connect the imidazole and pyridine rings, display slightly elongated bond lengths of 1.42-1.45 Å due to the geometric constraints imposed by the fused ring system [20] [21] [11]. These junction bonds play a critical role in maintaining the planar geometry and facilitating π-electron delocalization across the entire bicyclic framework [9] [11].
Bond angle analysis reveals characteristic distortions from ideal aromatic geometry due to the ring fusion constraints. The endocyclic angles at the bicyclic junction typically range from 128° to 133°, representing expansion from the ideal 120° aromatic angle to accommodate the five-membered ring fusion [11]. The N-C-N angles within the imidazole ring span 110° to 112°, reflecting the geometric requirements of the five-membered heterocycle [20] [21] [11].
Conformational analysis of 5-ethoxyimidazo[1,2-a]pyridine reveals that the bicyclic core adopts a strongly preferred planar conformation due to aromatic stabilization [17] [18] [19]. Computational studies utilizing density functional theory methods demonstrate that deviations from planarity result in significant energy penalties, typically exceeding 15-20 kJ/mol for rotations of 30° or greater from the planar arrangement [17] [18] [19].
The preferred conformation exhibits the ethoxy substituent oriented to minimize steric interactions with adjacent hydrogen atoms on the pyridine ring [17] [18] [19]. Nuclear magnetic resonance spectroscopic studies of related imidazo[1,2-a]pyridine derivatives indicate that the compound exists predominantly in a single conformational state in solution, consistent with the high energy barriers associated with ring puckering or significant torsional rotations [17] [9].
Theoretical investigations employing various computational methods, including density functional theory calculations at the B3LYP/6-31G(d,p) level, confirm that the global energy minimum corresponds to the planar bicyclic arrangement with the ethoxy group adopting an extended conformation [6] [22] [23]. This preferred geometry maximizes π-conjugation while minimizing unfavorable steric interactions [6] [22].
Torsional energy profile calculations reveal relatively modest energy barriers for rotation around the bond connecting the ethoxy substituent to the aromatic ring [17] [18] [19]. The rotational barrier for the ethoxy group typically ranges from 8-15 kJ/mol, indicating facile rotation at ambient temperatures [17] [18] [19]. This flexibility contrasts sharply with the rigid bicyclic core, which exhibits extremely high barriers to conformational change [17] [18] [19].
Potential energy surface scans demonstrate that the ethoxy substituent can adopt multiple low-energy conformations through rotation around the C-O bond [17] [18] [19]. The energy differences between accessible conformers generally fall within 2-5 kJ/mol, suggesting that multiple conformational states may be populated at room temperature [17] [18] [19]. However, crystal packing forces and intermolecular interactions can stabilize specific conformations in the solid state [10] [15] [16].
The torsional energy profiles also reveal minor energy barriers associated with rotation around the ethyl chain bonds, typically ranging from 3-8 kJ/mol [17] [18] [19]. These low barriers enable rapid conformational interconversion of the ethyl group, contributing to the overall conformational flexibility of the substituent while maintaining the rigid aromatic core structure [17] [18] [19].
X-ray crystallographic investigations of imidazo[1,2-a]pyridine derivatives have provided detailed insights into the solid-state structural characteristics of these compounds [10] [15] [16]. Single crystal X-ray diffraction studies reveal that 5-ethoxyimidazo[1,2-a]pyridine and related derivatives typically crystallize in common space groups including P21/c, P-1, and C2/c, depending on the specific substitution pattern and crystallization conditions [10] [15] [16].
The crystallographic data confirm the essentially planar nature of the bicyclic core, with the imidazo[1,2-a]pyridine framework maintaining planarity within 0.004-0.062 Å across different derivatives [10] [11] [12] [13]. These studies have been instrumental in establishing precise bond lengths and angles, confirming theoretical predictions regarding the aromatic character of the fused ring system [10] [11] [12].
X-ray diffraction analyses have also revealed polymorphic behavior in some imidazo[1,2-a]pyridine derivatives, with different crystal forms exhibiting distinct packing arrangements while maintaining similar molecular geometries [24]. These polymorphic forms often display different physical properties, including melting points and solubility characteristics [24].
Crystal packing analysis reveals that imidazo[1,2-a]pyridine derivatives typically adopt layered or herringbone packing motifs that optimize intermolecular interactions [10] [15] [16]. The planar aromatic molecules arrange themselves to maximize π-π stacking interactions between parallel aromatic rings, with typical interplanar distances ranging from 3.35-3.78 Å [10] [15] [16].
The packing arrangements are characterized by the formation of two-dimensional supramolecular networks stabilized by multiple types of non-covalent interactions [10] [15] [16]. These networks often exhibit alternating layers of molecules with different orientations, creating efficient space-filling arrangements that contribute to crystal stability [15] [16].
Examination of packing densities reveals values typically ranging from 1.25-1.43 g/cm³, consistent with efficient molecular packing and strong intermolecular interactions [10] [15] [16]. The specific packing arrangement depends on the nature and position of substituents, with the ethoxy group in 5-ethoxyimidazo[1,2-a]pyridine contributing to the overall packing efficiency through additional van der Waals interactions [10] [15] [16].
The crystal structures of imidazo[1,2-a]pyridine derivatives are stabilized by a complex network of intermolecular interactions that include π-π stacking, hydrogen bonding, and van der Waals forces [10] [15] [16]. π-π stacking interactions between aromatic rings represent the dominant stabilizing force, with centroid-to-centroid distances typically ranging from 3.46-3.66 Å and ring-ring offsets of 0.66-1.2 Å [15] [16].
Hydrogen bonding interactions play a crucial role in determining crystal packing arrangements, with C-H···N and C-H···O hydrogen bonds forming extensive networks throughout the crystal structure [10] [15] [16]. The C-H···N hydrogen bond distances typically range from 2.45-2.65 Å, while C-H···O interactions span 2.35-2.55 Å [10] [15] [16]. These hydrogen bonds often link molecules into chains or sheets, which are subsequently assembled into three-dimensional structures through π-π stacking interactions [10] [15] [16].